2-Methoxyethyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic molecules known for their structural complexity and diverse pharmacological activities. Its structure features a fused thiazole-pyrimidine core substituted with a 4-(diethylamino)benzylidene group at position 2, a thiophen-2-yl group at position 5, and a 2-methoxyethyl ester at position 4. The 2-methoxyethyl ester improves solubility compared to simpler alkyl esters. This combination of substituents suggests tailored electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science .
Properties
CAS No. |
618072-25-6 |
|---|---|
Molecular Formula |
C26H29N3O4S2 |
Molecular Weight |
511.7 g/mol |
IUPAC Name |
2-methoxyethyl (2Z)-2-[[4-(diethylamino)phenyl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H29N3O4S2/c1-5-28(6-2)19-11-9-18(10-12-19)16-21-24(30)29-23(20-8-7-15-34-20)22(17(3)27-26(29)35-21)25(31)33-14-13-32-4/h7-12,15-16,23H,5-6,13-14H2,1-4H3/b21-16- |
InChI Key |
CBGBLBWVNWCXNA-PGMHBOJBSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCCOC)C4=CC=CS4 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCCOC)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with an appropriate aldehyde to form the thiazolopyrimidine core. This is followed by the introduction of the thiophene ring and the diethylamino group through subsequent reactions. The final step involves esterification with methoxyethanol to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized through multi-step reactions, with critical stages involving:
Step 1: Biginelli Condensation
A three-component reaction between thiourea, a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), and an aromatic aldehyde forms the tetrahydropyrimidine-2-thione precursor. Reaction conditions vary based on substituents:
| Aldehyde Substituent | Conditions | Yield |
|---|---|---|
| Electron-donating (e.g., 4-methyl) | Iodine catalysis in boiling acetonitrile | 90–95% |
| Electron-withdrawing (e.g., 3-bromo) | Solvent-free fusion at 120°C with H<sub>2</sub>SO<sub>4</sub> | 95–97% |
This step establishes the pyrimidine core, with the diethylamino group introduced via the aldehyde component .
Step 2: Cyclization
Reaction of the tetrahydropyrimidine-2-thione with ethyl chloroacetate at 120°C forms the thiazolo[3,2-a]pyrimidine scaffold. This step proceeds with near-quantitative yield due to the electrophilic nature of chloroacetate .
Step 3: Benzylidene Formation
Condensation of the thiazolopyrimidine intermediate with 4-diethylaminobenzaldehyde in ethanol, catalyzed by pyrrolidine, yields the final product. The reaction achieves 95–98% yield and selectively produces the Z-isomer due to steric and electronic factors .
Substituent-Dependent Reactivity
The compound’s benzylidene and thiophene groups enable further functionalization:
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Nucleophilic Aromatic Substitution | Halogens (Br<sub>2</sub>/Fe) | Bromination at the thiophene C5 position |
| Oxidation | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | Conversion of thiophene to sulfone group |
| Reductive Amination | NaBH<sub>4</sub>/R-NH<sub>2</sub> | Modification of the diethylamino group |
The methoxyethyl ester group enhances solubility in polar aprotic solvents, facilitating these reactions .
Supramolecular Interactions
Crystallographic studies reveal that non-covalent interactions govern the compound’s solid-state behavior:
| Interaction Type | Role in Crystal Packing |
|---|---|
| Hydrogen bonding (O–H···O) | Stabilizes dimeric assemblies |
| Halogen bonding (Br···π) | Forms 1D chains in brominated analogs |
| π–π stacking | Aligns thiophene and pyrimidine rings |
These interactions are critical for chiral discrimination in racemic mixtures .
Catalytic and Biological Activity
While direct pharmacological data for this compound is limited, structural analogs exhibit:
| Activity Type | Mechanism | IC<sub>50</sub> (μM) |
|---|---|---|
| Antitumor | Topoisomerase II inhibition | 12.5–25.0 |
| Antimicrobial | Disruption of biofilm formation | 8.0–16.0 |
The diethylamino group enhances membrane permeability, while the thiophene moiety contributes to π-stacking with biological targets .
Stability and Degradation
The compound degrades under acidic or alkaline conditions via:
-
Ester hydrolysis of the methoxyethyl group (pH < 3 or > 10).
-
Oxidative cleavage of the benzylidene double bond (H<sub>2</sub>O<sub>2</sub>/UV).
Stability assays in DMSO show no decomposition over 72 hours at 25°C .
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in developing therapeutic agents. Preliminary studies indicate that similar compounds exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with thiazolo[3,2-a]pyrimidine structures have shown promise as antimicrobial agents. Research indicates that derivatives can inhibit the growth of bacteria and fungi, making them candidates for antibiotic development .
- Anticancer Properties : The unique combination of functional groups may enhance the compound's ability to induce apoptosis in cancer cells. Studies have indicated that structurally related compounds can trigger cell death pathways in various cancer cell lines .
Drug Design and Development
The rational design of this compound is rooted in its ability to interact with specific biological targets:
- Receptor Binding : The diethylamino group enhances lipophilicity, potentially improving the compound's ability to cross cell membranes and bind to target receptors involved in disease pathways .
- Structure-Activity Relationship Studies : Understanding how modifications to the compound affect its biological activity can lead to the development of more potent derivatives. For example, variations in the thiophene moiety or alterations to the methoxyethyl group can significantly impact efficacy and selectivity against target cells .
Interaction Studies
Investigating the interactions between this compound and various biomolecules is crucial for elucidating its mechanism of action:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
- Binding Affinity Assessments : Studies measuring binding affinities to specific receptors or enzymes can provide insights into the potential therapeutic index of the compound .
Case Study 1: Antimicrobial Efficacy
Research published in a peer-reviewed journal demonstrated that derivatives of thiazolo[3,2-a]pyrimidine exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study highlighted how modifications to the side chains influenced potency and spectrum of activity, supporting further exploration of similar compounds like 2-methoxyethyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate for antibiotic development .
Case Study 2: Anticancer Activity
In vitro studies have shown that thiazolo[3,2-a]pyrimidine derivatives can induce apoptosis in cancer cell lines through mechanisms involving caspase activation. A specific derivative demonstrated an IC50 value indicating potent activity against breast cancer cells, suggesting that further optimization of the structure could yield even more effective anticancer agents .
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The diethylamino group may interact with biological receptors, while the thiazolopyrimidine core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structural analogs vary primarily in the benzylidene substituent and the ester group. Key comparisons include:
- In contrast, electron-withdrawing groups (e.g., 4-cyano in 11b) reduce electron density, affecting charge-transfer interactions .
- Steric Effects: The diethylamino group is bulkier than methoxy or fluoro substituents, which may influence molecular conformation and binding pocket interactions .
Physicochemical Properties
- Compound 11b (4-cyanobenzylidene): m.p. 213–215°C . Compound 11a (2,4,6-trimethylbenzylidene): m.p. 243–246°C . Higher melting points in trimethyl/cyano derivatives may result from tighter crystal packing due to planar substituents, whereas the diethylamino group’s bulk could lower melting points.
Solubility : The 2-methoxyethyl ester in the target compound likely improves solubility in polar solvents compared to ethyl esters in analogs .
Spectroscopic Data
- IR Spectroscopy: Target compound: Expected NH stretches (~3420 cm⁻¹) and carbonyl (C=O) peaks (~1700 cm⁻¹). The diethylamino group may show C-N stretches at ~1250 cm⁻¹. Compound 11b: CN stretch at 2209 cm⁻¹; absent in the target compound . Compound 12 (quinazoline derivative): NH stretch at 3217 cm⁻¹ .
- NMR Spectroscopy: The diethylamino group’s protons would appear as a quartet (δ ~3.4 ppm) and triplet (δ ~1.2 ppm). In fluorinated analogs (e.g., ), the aromatic fluorine causes deshielding of adjacent protons (δ ~7.4–8.0 ppm) . Thiophen-2-yl protons in the target compound would resonate at δ ~6.8–7.5 ppm, similar to analogs in .
Crystallographic and Hydrogen-Bonding Patterns
- Crystal Packing: The 2,4,6-trimethoxy analog () forms C–H···O hydrogen bonds along the c-axis . π-Halogen interactions (e.g., bromine in ) are absent in the target compound but present in halogenated analogs, affecting lattice energy .
- Ring Puckering: The pyrimidine ring in 2,4,6-trimethoxy analogs adopts a flattened boat conformation (deviation: 0.224 Å) . The diethylamino group’s steric bulk may increase puckering.
Biological Activity
2-Methoxyethyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, commonly referred to by its CAS number 618072-25-6, is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure includes various functional groups that may contribute to diverse biological activities. This article aims to summarize the biological activity of this compound, supported by research findings and case studies.
The molecular formula of the compound is , with a molecular weight of approximately 511.66 g/mol. The structure features a methoxyethyl group, a diethylamino group, and a thiophene moiety, which are critical for its biological interactions and activities .
Biological Activities
Preliminary studies indicate that compounds similar to 2-Methoxyethyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit a variety of biological activities:
- Anticancer Activity : Research has shown that derivatives of thiazolo[3,2-a]pyrimidine compounds can inhibit cancer cell proliferation. A study demonstrated that related compounds had IC50 values in the low micromolar range against various cancer cell lines .
- Antimicrobial Properties : Similar compounds have exhibited antibacterial and antifungal activities. For instance, derivatives with thiophene rings showed significant inhibition against Staphylococcus aureus and Candida albicans .
- Antioxidant Activity : The presence of specific functional groups in this compound is believed to contribute to its antioxidant properties, which protect cells from oxidative stress .
- Cytotoxic Effects : In vitro assays have indicated cytotoxic effects on human cancer cell lines, suggesting potential as an anticancer agent .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and cellular proliferation.
- Receptor Modulation : The diethylamino group suggests potential interactions with neurotransmitter receptors or other signaling pathways that could influence cellular responses.
Case Studies
Several studies have explored the biological activities associated with similar compounds:
- Study on Anticancer Activity : A recent study evaluated the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives on HeLa cells. The results indicated that these compounds significantly reduced cell viability compared to controls, with some derivatives showing enhanced activity compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Assessment : Another investigation focused on the antimicrobial efficacy of thiophene-containing compounds against Gram-positive and Gram-negative bacteria. Results showed promising activity against multiple strains, highlighting the potential for developing new antimicrobial agents from this class of compounds .
Comparative Analysis
A comparison table summarizing the biological activities of structurally similar compounds is presented below:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Thiazolo[3,2-a]pyrimidine Derivative | Anticancer | Exhibits low micromolar IC50 values |
| Benzothiazole Derivative | Antimicrobial | Effective against Staphylococcus aureus |
| Diethylamino Derivative | Antioxidant | Significant radical scavenging activity |
Q & A
Q. What synthetic methodologies are typically employed to prepare thiazolo[3,2-a]pyrimidine derivatives with benzylidene substituents?
The synthesis often involves condensation of thioxo-pyrimidine precursors with substituted aldehydes under acidic conditions. For example, refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in glacial acetic acid and acetic anhydride, catalyzed by sodium acetate, yields target compounds with ~78% efficiency after recrystallization . Key steps include cyclization via elimination of water and stabilization of the benzylidene moiety.
Q. Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?
- Single-crystal X-ray diffraction (SC-XRD): Critical for confirming the Z-configuration of the benzylidene group, ring puckering (flattened boat conformation in the thiazolo[3,2-a]pyrimidine core), and dihedral angles between aromatic substituents (e.g., 80.94° between thiazolo[3,2-a]pyrimidine and benzene rings) .
- NMR/IR spectroscopy: Used to verify ester carbonyl stretches (~1700 cm⁻¹) and substituent-specific signals (e.g., thiophen-2-yl protons in ¹H NMR) .
Q. How does the choice of solvent affect recrystallization and purity of the final product?
Slow evaporation of ethyl acetate-ethanol (3:2 v/v) solutions is effective for growing single crystals suitable for SC-XRD, minimizing defects and ensuring >95% purity . Polar aprotic solvents (e.g., DMF) may co-crystallize with the compound, as seen in triclinic crystal systems with Z′ = 1 .
Advanced Research Questions
Q. How do electron-donating substituents (e.g., diethylamino, methoxyethyl) influence the electronic structure and reactivity of the benzylidene moiety?
Electron-donating groups increase electron density at the benzylidene carbon, enhancing its electrophilicity and stabilizing charge-transfer interactions. This can be quantified via DFT calculations (e.g., HOMO-LUMO gaps) and correlated with red shifts in UV-Vis spectra. Substituent effects also modulate intermolecular interactions, such as C–H···O hydrogen bonding in crystal packing .
Q. What strategies address contradictions in reaction yields when introducing sterically hindered substituents (e.g., thiophen-2-yl vs. phenyl)?
- Optimized catalyst systems: Sodium acetate in acetic acid/acetic anhydride (1:1) improves yields for bulky substituents by reducing steric hindrance during cyclization .
- Stepwise functionalization: Pre-functionalization of the thiophen-2-yl group before condensation minimizes side reactions .
Q. How can computational models predict bioactivity based on structural features of this compound?
- Molecular docking: Simulate interactions with biological targets (e.g., CYP enzymes) using the diethylamino group’s basicity and thiophen-2-yl’s π-stacking potential .
- QSAR studies: Correlate substituent electronegativity (e.g., methoxyethyl vs. carboxybenzylidene) with antimicrobial or anticancer activity observed in analogous pyrimidine derivatives .
Q. What crystallographic metrics explain variations in hydrogen-bonding networks across derivatives?
- Dihedral angles: Larger angles (e.g., 80.94° in 2,4,6-trimethoxy derivatives) reduce π-π stacking, favoring bifurcated C–H···O bonds along the c-axis .
- Packing efficiency: Monoclinic systems (e.g., P21/n) with Z = 4 exhibit higher density (1.417 Mg/m³) due to van der Waals interactions between methoxyethyl chains .
Methodological Considerations
Q. How to resolve discrepancies in pharmacological data between in vitro and in vivo studies for this compound?
- Bioavailability assays: Measure logP (estimated >3.5 for methoxyethyl derivatives) to assess membrane permeability .
- Metabolite profiling: Use LC-MS to identify phase I/II metabolites, particularly oxidation at the diethylamino group .
Q. What experimental controls are critical when evaluating the compound’s stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
